Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate
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Overview
Description
Ethyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate typically involves the protection of a hydroxyl group with a TBDMS group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: The TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.
Scientific Research Applications
Ethyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of potential drug candidates.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate involves the reactivity of the TBDMS protecting group. The TBDMS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions at other functional groups within the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out .
Comparison with Similar Compounds
Similar Compounds
- Ethyl ®-3-((tert-butyldiphenylsilyl)oxy)-4-cyanobutanoate
- Ethyl ®-3-((trimethylsilyl)oxy)-4-cyanobutanoate
- Ethyl ®-3-((tert-butyldimethylsilyl)oxy)-4-aminobutanoate
Uniqueness
Ethyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate is unique due to the presence of the TBDMS protecting group, which offers a balance between stability and reactivity. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .
Properties
Molecular Formula |
C13H25NO3Si |
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Molecular Weight |
271.43 g/mol |
IUPAC Name |
ethyl (3R)-3-[tert-butyl(dimethyl)silyl]oxy-4-cyanobutanoate |
InChI |
InChI=1S/C13H25NO3Si/c1-7-16-12(15)10-11(8-9-14)17-18(5,6)13(2,3)4/h11H,7-8,10H2,1-6H3/t11-/m1/s1 |
InChI Key |
FCJUTSYYNJQUCH-LLVKDONJSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](CC#N)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCOC(=O)CC(CC#N)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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